3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC4141701
InChI: InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol

3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

CAS No.:

Cat. No.: VC4141701

Molecular Formula: C20H15N3O2S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide -

Specification

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
IUPAC Name 3-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24)
Standard InChI Key FHUQJHXYDFDWJO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₀H₁₅N₃O₂S, with a molecular weight of 361.4 g/mol . Key structural elements include:

  • A 3-methoxybenzamide group linked via an amide bond to a phenyl ring.

  • A thiazolo[5,4-b]pyridine heterocycle fused to the phenyl ring, contributing to its planar geometry and electronic properties .

Table 1: Key Chemical Descriptors

PropertyValueSource
IUPAC Name3-methoxy-N-[3-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
LogP (Partition Coefficient)4.57
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The thiazolo[5,4-b]pyridine scaffold is critical for its bioactivity, enabling interactions with enzymatic pockets through π-π stacking and hydrogen bonding .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Aminothiazole Formation: Reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the thiazole ring .

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to introduce the phenylbenzamide group .

  • Functionalization: Methoxy group incorporation via nucleophilic substitution or ester hydrolysis .

Key Challenges:

  • Low yields in cyclization steps due to steric hindrance .

  • Purification difficulties arising from planar heterocycles .

Biological Activity and Mechanisms

Sirtuin Modulation

The compound enhances SIRT1 deacetylase activity, a NAD⁺-dependent enzyme linked to longevity and metabolic regulation . In model organisms (e.g., C. elegans), it extends lifespan by upregulating stress resistance pathways .

Table 2: SIRT1 Activation Profile

Model SystemEffect ObservedIC₅₀/EC₅₀Source
YeastLifespan extension (+20%)1.2 μM
Human Cell LinesIncreased mitochondrial biogenesis3.5 μM

Structural Comparisons and SAR Insights

Analogues and Bioisosteres

Modifications to the benzamide or thiazolo-pyridine moieties significantly alter activity:

Table 3: Structure-Activity Relationships (SAR)

DerivativeModificationSIRT1 Activity (EC₅₀)c-KIT Inhibition (IC₅₀)
Parent CompoundNone1.2 μM>10 μM
3-Trifluoromethyl variant-CF₃ at benzamide meta-position0.8 μM4.8 μM
Urea-linked variantAmide → UreaInactive9.1 μM
  • Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic binding via hydrophobic interactions .

  • Methoxy group removal reduces SIRT1 activation by >50%, underscoring its role in hydrogen bonding .

Therapeutic Applications and Preclinical Data

Metabolic Disorders

In diabetic mouse models, the compound improves insulin sensitivity and reduces hepatic gluconeogenesis via SIRT1-mediated deacetylation of PGC-1α .

Cardiovascular Protection

  • Atherosclerosis: Reduces endothelial inflammation by suppressing NF-κB signaling .

  • Cardiac Hypertrophy: Enhances mitochondrial function in cardiomyocytes .

ParameterRecommendation
Storage Temperature-20°C (desiccated)
SolubilityDMSO (>10 mM)
Stability≥2 years at -20°C

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